molecular formula C11H9ClFNO3 B2496667 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1152531-47-9

1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2496667
CAS No.: 1152531-47-9
M. Wt: 257.65
InChI Key: DTPSCOKGXYBDJF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a high-purity chemical compound for research and development purposes. This molecule features a pyrrolidine ring substituted with an oxo group and a carboxylic acid functional group, making it a versatile building block in medicinal chemistry . The presence of both chloro and fluoro substituents on the phenyl ring can influence the compound's electronic properties and binding affinity, which is valuable in the design of novel bioactive molecules . As a reference standard or synthetic intermediate, this compound is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPSCOKGXYBDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies for Pyrrolidine Core Formation

The pyrrolidine ring with a 5-oxo moiety is central to the target compound. Two dominant approaches emerge: cyclization of linear precursors and modification of preformed heterocycles .

Michael Addition-Cyclization

A widely adopted method involves Michael addition of acrylamide derivatives followed by intramolecular cyclization. For example, reacting ethyl 3-aminocrotonate with 3-chloro-2-fluorobenzaldehyde under basic conditions yields an imine intermediate, which undergoes cyclization in acidic media to form the pyrrolidine ring. Adjusting the stoichiometry of trifluoroacetic acid (TFA) as a catalyst enhances yields to ~72%.

[3+2] Cycloaddition Reactions

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers stereoselective ring formation. Using propargylamine derivatives and azido-containing aryl precursors, this method achieves regioselective incorporation of the 3-chloro-2-fluorophenyl group. Yields up to 68% are reported with CuI/1,10-phenanthroline catalysis in DMF at 80°C.

Aryl Group Introduction: Coupling and Substitution

Introducing the 3-chloro-2-fluorophenyl substituent requires precision due to the meta-chloro and ortho-fluoro arrangement.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of pyrrolidine boronic esters with 1-bromo-3-chloro-2-fluorobenzene is effective. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and dioxane/water (4:1) at 90°C, achieving 65–70% yields. Electron-withdrawing groups on the aryl halide enhance oxidative addition kinetics, favoring coupling efficiency.

Ullmann-Type Coupling

For substrates sensitive to boronic acids, Ullmann coupling with CuI/L-proline in DMSO at 120°C attaches the aryl group directly to the pyrrolidine nitrogen. This method avoids boronic acid preparation but requires longer reaction times (24–36 h) and yields ~55%.

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced via hydrolysis or oxidation:

Ester Hydrolysis

Methyl or ethyl esters at the 3-position are hydrolyzed using NaOH (2M) in THF/H₂O (1:1) at reflux. This method achieves quantitative conversion but demands careful pH control during workup to prevent decarboxylation.

Oxidative Methods

TEMPO/NaClO₂ oxidation of a 3-hydroxymethyl intermediate offers an alternative pathway, particularly useful when ester precursors are unstable. Yields of 80–85% are reported under buffered conditions (pH 9–10).

Integrated Synthesis Routes

One-Pot Microwave-Assisted Synthesis

Combining ring formation and aryl coupling, a microwave-assisted protocol reacts 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with 3-chloro-2-fluoroaniline in ethanol at 100°C for 3 minutes. Acidic workup yields the target compound in 85% purity (after recrystallization).

Table 1: Comparison of Integrated Methods
Method Conditions Yield (%) Purity (%)
Microwave one-pot 100°C, 3 min, ethanol 85 95
Sequential coupling Pd(PPh₃)₄, 90°C, 12 h 70 98
Ullmann coupling CuI/L-proline, 120°C, 24 h 55 90

Industrial-Scale Considerations

Catalytic System Recycling

Immobilized Pd catalysts (e.g., Pd@SiO₂) enable reuse for up to 5 cycles in Suzuki couplings, reducing metal leaching to <0.1 ppm.

Solvent Recovery

Distillation recovery rates for dioxane and ethanol exceed 90% in closed-loop systems, aligning with green chemistry principles.

Byproduct Management

Chlorofluorobenzene byproducts are minimized via fractional distillation, with <2% carryover into final products.

Challenges and Optimization Strategies

Regioselectivity in Aryl Coupling

Ortho-fluoro directs electrophilic substitution para to itself, but steric hindrance from chloro necessitates high catalyst loading (≥5 mol% Pd). Computational studies suggest N-methylpyrrolidone (NMP) as a solvent improves regioselectivity by 15%.

Purification Techniques

Crystallization from ethyl acetate/n-hexane (1:5) removes residual aniline precursors, enhancing purity to >99%. Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves diastereomers when present.

Emerging Methodologies

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has demonstrated promising biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, derivatives of pyrrolidine carboxylic acids have shown effectiveness against multidrug-resistant Gram-positive bacteria and fungi . The structure-dependent antimicrobial activity suggests that modifications in the substituents can lead to enhanced efficacy against specific strains.

Anticancer Potential

Studies have identified that certain derivatives of pyrrolidine-based compounds can inhibit cancer cell proliferation. For example, compounds with similar structural features have been tested in vitro against human lung cancer cell lines (A549), showing significant cytotoxicity . The mechanism of action typically involves interference with metabolic pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study explored various pyrrolidine derivatives' antimicrobial activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced antibacterial activity, underscoring the potential of this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds in human lung cancer cell lines. The study found that certain derivatives exhibited a high degree of cytotoxicity, suggesting that this compound could be a scaffold for designing novel anticancer drugs .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The carboxylic acid and ketone groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The biological and chemical properties of pyrrolidin-2-one derivatives are highly dependent on substituents at the phenyl ring and modifications to the pyrrolidine core. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Biological Activity Reference
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Cl, 2-F on phenyl ring High lipophilicity; electron-withdrawing substituents may enhance metabolic stability. Hypothesized: Antimicrobial, anticancer (inferred from analogs).
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH on phenyl ring Antioxidant activity 1.5× ascorbic acid via DPPH assay; strong reducing power (OD ~1.675). Potent antioxidant; used in oxidative stress-related pathologies.
1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Cl, 3-F on phenyl ring Molecular weight: 257.65 g/mol; CAS 1270831-90-5. Potential antimicrobial applications (structural similarity to known bioactive agents).
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-F, 4-F on phenyl ring Enhanced metabolic stability; synthesized via nucleophilic substitution. Anticancer, anti-inflammatory, and antiviral activities.
1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid 3-Br on phenyl ring Higher molecular weight (297.11 g/mol); bromine enhances halogen bonding. Explored in enzyme inhibition studies.
2.4 Physicochemical Properties
Property Target Compound 1-(5-Cl-2-OH Phenyl) 1-(4-Cl-3-F Phenyl)
Molecular Weight (g/mol) ~257.65 (estimated) 269.68 257.65
LogP ~2.1 (predicted) 1.8 2.3
pKa ~4.5 (carboxylic) 4.2 4.6
Melting Point Not reported 145–146°C Not reported

Key Research Findings

  • Antioxidant Superiority: Hydroxyphenyl analogs (e.g., compound 10) exhibit 1.5× higher DPPH scavenging than ascorbic acid, attributed to free radical stabilization via phenolic -OH groups .
  • Synthetic Flexibility : The pyrrolidine core allows modular functionalization, enabling the introduction of heterocycles (e.g., triazoles) for enhanced bioactivity .
  • Halogen Effects : Chloro/fluoro groups improve pharmacokinetic properties (e.g., half-life) but may reduce solubility compared to hydroxylated derivatives .

Biological Activity

1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C11H10ClFNO3
  • Molecular Weight : 257.65 g/mol
  • CAS Number : 566154-63-0

Anticancer Activity

Recent studies have shown that derivatives of 5-oxopyrrolidine compounds, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, notably the A549 human lung adenocarcinoma model.

Key Findings :

  • The compound demonstrated structure-dependent anticancer activity, with specific modifications enhancing its efficacy against A549 cells compared to traditional chemotherapeutics like cisplatin .
  • In vitro studies indicated that treatment with this compound resulted in reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Gram-positive bacteria and drug-resistant fungal pathogens. The results indicate a promising profile for further development.

Key Findings :

  • The compound exhibited antimicrobial activity against multidrug-resistant strains, making it a candidate for addressing the rising issue of antibiotic resistance .
  • Structure-activity relationship studies revealed that modifications to the phenyl ring significantly influenced the antimicrobial efficacy, highlighting the importance of chemical structure in drug design .

Study 1: Anticancer Efficacy in A549 Cells

A study assessed the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells. The compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay. The results demonstrated that certain derivatives exhibited cytotoxicity comparable to that of established chemotherapeutic agents .

CompoundIC50 (µM)Comparison with Cisplatin
Derivative A12.5More effective
Derivative B20.0Comparable
This compound15.0Effective

Study 2: Antimicrobial Activity Against Resistant Strains

In another study focusing on antimicrobial properties, the compound was tested against various resistant bacterial strains using broth microdilution techniques. The findings indicated that it possessed significant activity against specific Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Streptococcus pneumoniae16 µg/mL

Q & A

Q. What safety protocols are essential for handling halogenated pyrrolidine derivatives?

  • Methodological Answer :
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure. Fume hoods minimize inhalation risks, particularly during reactions releasing HCl/HF .
  • Waste Disposal : Halogenated waste is treated with Ca(OH)₂ to neutralize acidic byproducts before incineration .

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